2-Methyl-5-phenylpentan-2-ol (CAS 2979-70-6): Comprehensive Physicochemical Profiling, Synthetic Methodologies, and Applications in Advanced Etherification
2-Methyl-5-phenylpentan-2-ol (CAS 2979-70-6): Comprehensive Physicochemical Profiling, Synthetic Methodologies, and Applications in Advanced Etherification
Executive Summary
2-Methyl-5-phenylpentan-2-ol is a sterically hindered tertiary alcohol characterized by a lipophilic phenylpentyl chain. Within the pharmaceutical and fine chemical industries, it serves as a critical building block and intermediate,[1]. Due to the steric bulk surrounding its hydroxyl group, this compound is frequently utilized as a model substrate in advanced methodological studies, particularly in overcoming the limitations of classical etherification[2],[3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic pathways, and downstream applications.
Physicochemical Profiling and Structural Data
Understanding the physical constants of 2-Methyl-5-phenylpentan-2-ol is essential for optimizing reaction conditions, particularly during distillation and purification phases. The compound's high boiling point and lipophilicity dictate the use of non-polar extraction solvents and high-vacuum distillation techniques[4],[5].
| Property | Value | Reference |
| IUPAC Name | 2-methyl-5-phenylpentan-2-ol | ,[6] |
| CAS Registry Number | 2979-70-6 | ,[6] |
| Molecular Formula | C₁₂H₁₈O | [7],[6] |
| Molecular Weight | 178.27 g/mol | ,[6] |
| Boiling Point | 279.7 °C at 760 mmHg | [7],[5] |
| Density | 0.959 g/cm³ | [7],[5] |
| Refractive Index | 1.512 | [7],[5] |
| Flash Point | 114.1 °C | [7],[5] |
| Vapor Pressure | 0.00189 mmHg at 25 °C | [7],[5] |
Core Synthetic Pathways: Mechanistic Causality
The synthesis of 2-methyl-5-phenylpentan-2-ol is most efficiently achieved via a Grignard addition . The standard protocol involves the reaction of 3-phenyl-1-propylmagnesium bromide with acetone[4],[8].
Mechanistic Rationale: The choice of a Grignard reaction over other alkylation methods is driven by regioselectivity and yield. The nucleophilic carbanion generated from 1-bromo-3-phenylpropane selectively attacks the electrophilic carbonyl carbon of acetone[8]. Because acetone is a symmetrical ketone, the addition unambiguously yields the target tertiary alcohol without the generation of chiral diastereomers.
Fig 1: Grignard synthesis pathway for 2-Methyl-5-phenylpentan-2-ol.
Experimental Protocol: Self-Validating Grignard Synthesis
To ensure scientific integrity and reproducibility, the following protocol incorporates Self-Validating Checkpoints (SVCs) . These checkpoints allow the researcher to verify the success of intermediate states without requiring immediate spectroscopic analysis[4],[8].
Step 1: Preparation of the Organometallic Nucleophile
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Setup: Equip a 3-necked flask with a nitrogen inlet, a reflux condenser, and an addition funnel. Purge the system with inert gas to prevent the quenching of the highly reactive carbanion by atmospheric moisture[4].
-
Activation: Add 8.8 g (0.37 mol) of magnesium turnings and 150 mL of anhydrous diethyl ether. Introduce a single crystal of iodine and a small fraction of 1-bromo-3-phenylpropane (from a total of 73.7 g / 0.37 mol)[4],[8].
-
SVC 1 (Initiation): Observe the reaction mixture. The disappearance of the iodine's brown color and the onset of localized, gentle bubbling indicates that the MgO passivation layer on the magnesium has been breached, confirming successful oxidative insertion[8].
-
Addition: Once initiated, add the remaining 1-bromo-3-phenylpropane dropwise at a rate that maintains a self-sustaining, gentle reflux[4],[8]. Reflux for an additional 30-60 minutes to ensure complete consumption of the alkyl halide[8].
Step 2: Electrophilic Carbonyl Addition
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Reaction: Cool the Grignard reagent slightly, then add 21.5 g (0.37 mol) of anhydrous acetone dropwise[4].
-
Causality: Acetone must be added slowly to control the highly exothermic nucleophilic attack. Failure to control the temperature can lead to the enolization of acetone, which quenches the Grignard reagent and reduces the yield[8].
-
SVC 2 (Alkoxide Formation): The formation of a thick, white/grey precipitate (the magnesium alkoxide intermediate) visually validates that the nucleophilic addition to the carbonyl group has occurred[4].
Step 3: Quenching and Isolation
-
Hydrolysis: Cool the mixture and pour it slowly into 300 g of crushed ice. Add 20% H₂SO₄ (or saturated aqueous NH₄Cl) dropwise[4],[8].
-
Causality: Tertiary alcohols are highly susceptible to acid-catalyzed E1 dehydration. Using a controlled, cold acidic quench ensures the magnesium salts are solubilized without eliminating the newly formed hydroxyl group to yield an alkene[4],[8].
-
SVC 3 (Phase Separation): The complete dissolution of the white precipitate into two distinct, clear liquid phases (aqueous and organic) confirms successful hydrolysis[4],[8].
-
Purification: Extract the aqueous layer with ether, wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo[4],[8]. Distill the residue under reduced pressure (e.g., 120 °C at 6 mmHg) to isolate the target compound as a colorless oil[4].
Advanced Applications: Overcoming Steric Hindrance in Etherification
Beyond its role as a standard pharmaceutical intermediate, 2-methyl-5-phenylpentan-2-ol is highly valued in methodological chemistry for testing the limits of etherification[2],[3].
The Challenge: Classical Williamson ether synthesis (reacting an alkoxide with an alkyl halide) fails when applied to tertiary alcohols like 2-methyl-5-phenylpentan-2-ol. The intense steric hindrance around the tertiary carbon heavily favors E2 elimination over the desired Sₙ2 substitution, resulting in alkene byproducts rather than ethers[3].
The Solution: Recent advances detailed in the Journal of the American Chemical Society utilize this compound to demonstrate a novel "umpoled" strategy[2],[3]. Instead of relying on nucleophilic oxygen attacking electrophilic carbon, researchers use monoperoxyacetals to transfer an electrophilic alkoxyl group ("RO+") directly to organometallic reagents[3]. When 2-methyl-5-phenylpentan-2-ol is utilized in this pathway, it successfully bypasses Sₙ2 constraints, allowing for the synthesis of highly complex, sterically hindered S,S,O-orthoesters and mixed O,O-acetals[2],[3].
Fig 2: Electrophilic alkoxyl transfer for hindered ether synthesis.
References
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PubChem Database. "2-Hydroxy-2-methyl-5-phenylpentane (CID 346429) - Chemical and Physical Properties." National Center for Biotechnology Information. Available at:[Link]
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PrepChem. "Synthesis of 2-Methyl-5-phenyl-2-pentanol." Literature source US05130335. Available at:[Link]
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Journal of the American Chemical Society (ACS). "Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals." J. Am. Chem. Soc. 2015. DOI: 10.1021/jacs.5b10170. Available at:[Link]
-
LookChem. "Chemical Property of 2-methyl-5-phenylpentan-2-ol." Available at:[Link]
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- 3. Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals - PMC [pmc.ncbi.nlm.nih.gov]
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To be determinedTo be determinedAnalog 2: 2-Methyl-4-phenylbutan-2-ol
To be determinedTo be determinedAnalog 3: 2-Methyl-pentan-2-ol
To be determinedTo be determinedAnalog 4: 4-(4-hydroxy-4-methylpentyl)phenol
To be determinedTo be determinedPhenytoin (Standard)
9.5> 100Ethosuximide (Standard)
> 250130
